molecular formula C6H3ClF2S B12835184 4-Chloro-2,6-difluorothiophenol

4-Chloro-2,6-difluorothiophenol

Cat. No.: B12835184
M. Wt: 180.60 g/mol
InChI Key: FRJVNMNZFBLJFD-UHFFFAOYSA-N
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Description

4-Chloro-2,6-difluorothiophenol is an organosulfur compound with the molecular formula C6H3ClF2S It is a derivative of thiophenol, where the hydrogen atoms at positions 2 and 6 are replaced by fluorine atoms, and the hydrogen at position 4 is replaced by a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2,6-difluorothiophenol can be achieved through several methods. One common approach involves the halogenation of thiophenol derivatives. For instance, starting with 2,6-difluorothiophenol, a chlorination reaction can be carried out using reagents like chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions to introduce the chlorine atom at the 4-position .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale halogenation reactions. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,6-difluorothiophenol undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms can be replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form thiols or other reduced sulfur-containing species.

Common Reagents and Conditions

    Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

Scientific Research Applications

4-Chloro-2,6-difluorothiophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2,6-difluorothiophenol involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity. The presence of electronegative fluorine and chlorine atoms can enhance its binding affinity to specific targets, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with thiol-containing enzymes and proteins .

Comparison with Similar Compounds

Similar Compounds

    4-Fluorothiophenol: Similar structure but with only one fluorine atom.

    2,4-Difluorothiophenol: Similar structure but with fluorine atoms at different positions.

    4-Chlorothiophenol: Similar structure but without fluorine atoms.

Uniqueness

4-Chloro-2,6-difluorothiophenol is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical and physical properties. The combination of these substituents can influence its reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H3ClF2S

Molecular Weight

180.60 g/mol

IUPAC Name

4-chloro-2,6-difluorobenzenethiol

InChI

InChI=1S/C6H3ClF2S/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H

InChI Key

FRJVNMNZFBLJFD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)S)F)Cl

Origin of Product

United States

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